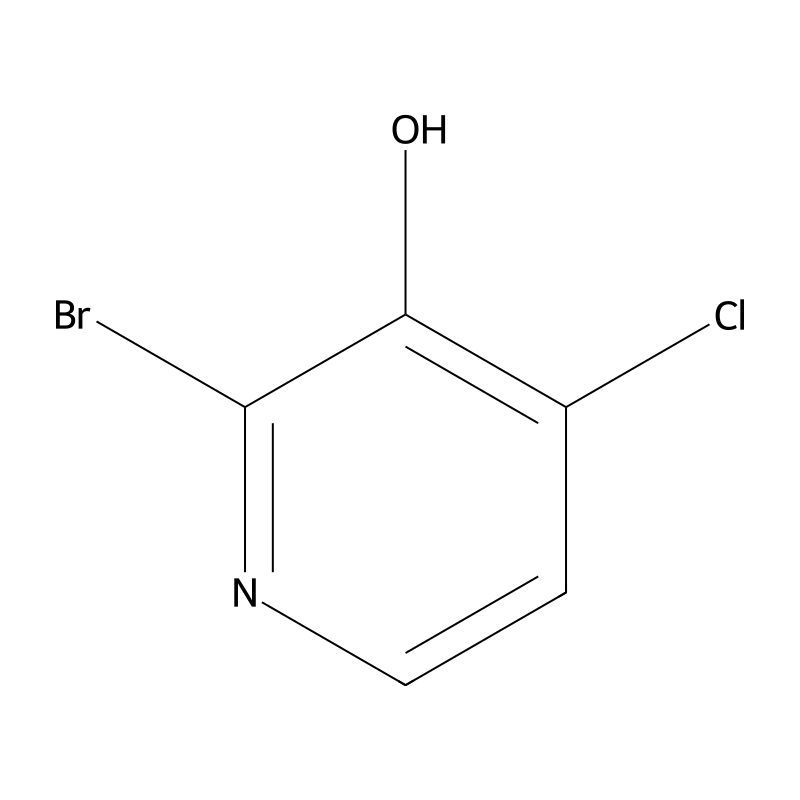

2-Bromo-4-chloropyridin-3-OL

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Databases: While resources like PubChem provide information on the compound's structure and formula, they don't اشاره (ishara - indicate) reported research applications PubChem 2-Bromo-4-chloropentan-3-ol.

Commercial Availability: Several commercial vendors list 2-Bromo-4-chloropyridin-3-ol in their catalogs, but these listings typically don't detail its research uses example 1: , example 2: .

Further exploration might be necessary to uncover its potential research applications. This could involve:

Patent Applications: Patent databases might contain information on the use of 2-Bromo-4-chloropyridin-3-ol in specific applications or as part of a larger invention.

2-Bromo-4-chloropyridin-3-OL is a heterocyclic organic compound with the molecular formula CHBrClNO. This compound is a derivative of pyridine, characterized by the presence of a bromine atom at the 2-position, a chlorine atom at the 4-position, and a hydroxyl group (-OH) at the 3-position of the pyridine ring. The unique arrangement of these substituents affects its chemical reactivity and biological properties, making it a significant compound in various fields, including organic synthesis and medicinal chemistry.

- Substitution Reactions: The bromine and chlorine atoms can be replaced with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.

- Oxidation and Reduction: The hydroxyl group can be oxidized to form ketones or reduced to form alcohols. Oxidizing agents like potassium permanganate or chromium trioxide are typically used for oxidation, while reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reductions.

- Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds using palladium catalysts and boronic acids.

Research indicates that 2-Bromo-4-chloropyridin-3-OL exhibits potential biological activities. It has been explored for its pharmacological properties, particularly in medicinal chemistry where it may act as a precursor in synthesizing pharmaceutical agents. Its interactions with biological molecules suggest possible applications in drug development, although specific biological assays are needed to elucidate its full range of activities.

The synthesis of 2-Bromo-4-chloropyridin-3-OL typically involves halogenation processes. One common method is the bromination of 4-chloropyridin-3-OL using bromine or other brominating agents under controlled conditions. The reaction is often conducted in an inert atmosphere to minimize side reactions. In industrial settings, production methods are scaled up using continuous flow reactors and advanced purification techniques to ensure high yield and quality.

Synthetic Routes- Bromination: Bromine is added to a solution of 4-chloropyridin-3-OL.

- Purification: The resulting mixture undergoes recrystallization or chromatography to isolate the desired product.

2-Bromo-4-chloropyridin-3-OL serves multiple applications:

- Organic Synthesis: It is utilized as a building block for synthesizing more complex organic molecules.

- Medicinal Chemistry: Its potential pharmacological properties make it valuable in drug discovery and development.

- Material Science: The compound is explored for creating novel materials with specific electronic or optical properties.

- Biological Studies: It is used to investigate interactions with biological targets, contributing to research in biochemistry and pharmacology.

Studies on the interactions of 2-Bromo-4-chloropyridin-3-OL with various biological molecules are ongoing. Its mechanism of action may involve binding to specific enzymes or receptors, influencing their activity. This aspect is crucial for understanding its potential therapeutic effects and guiding further research into its applications in pharmaceuticals.

Several compounds share structural similarities with 2-Bromo-4-chloropyridin-3-OL. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Bromo-4-chloropyridin-3-OL | Bromine at position 5, chlorine at position 4 | Different positioning of bromine affects reactivity |

| 2-Bromo-4-chloropyridine | Lacks hydroxyl group; only halogen substituents | Simpler structure; less versatile in reactions |

| 5-Bromo-3-chloropyridine | Chlorine at position 3 instead of position 4 | Alters electronic properties and reactivity |

| 2-Bromo-6-chloropyridin-3-amines | Contains an amine group; different functional group | Potentially different biological activities |

The uniqueness of 2-Bromo-4-chloropyridin-3-OL lies in its combination of both halogen atoms along with a hydroxyl group on the pyridine ring, allowing for diverse chemical reactivity and applications compared to its analogs .

Direct Halogenation Approaches

Bromination of 4-Chloropyridin-3-ol Derivatives

The most straightforward synthetic approach to 2-Bromo-4-chloropyridin-3-ol involves the direct bromination of 4-chloropyridin-3-ol derivatives using molecular bromine or alternative brominating agents. This methodology capitalizes on the electron-withdrawing nature of the chlorine substituent, which modulates the reactivity of the pyridine ring and influences the regioselectivity of the bromination process.

Research demonstrates that direct bromination reactions typically proceed under controlled conditions to minimize side reactions and maximize yield. The presence of the chlorine atom at the 4-position creates an electronic environment that favors bromination at the 2-position, making this approach particularly effective for synthesizing the target compound. Temperature control emerges as a critical parameter, with reactions commonly conducted at moderate temperatures to ensure selective substitution while preventing decomposition or over-bromination.

Experimental studies reveal that the choice of brominating agent significantly impacts reaction outcomes. Molecular bromine, while effective, requires careful handling and precise reaction conditions to achieve optimal selectivity. Alternative brominating reagents, including various bromine-containing compounds, offer improved safety profiles and enhanced selectivity. The reaction typically proceeds through an electrophilic aromatic substitution mechanism, where the bromine electrophile attacks the electron-rich positions of the pyridine ring.

Sequential Chlorination and Bromination Strategies

Sequential halogenation strategies represent an alternative approach that involves the stepwise introduction of chlorine and bromine substituents. This methodology provides enhanced control over regioselectivity and allows for the optimization of each halogenation step independently. The sequential approach typically begins with the chlorination of 3-hydroxypyridine derivatives, followed by selective bromination at the desired position.

The chlorination step generally employs chlorinating agents under mild conditions to introduce the chlorine substituent at the 4-position. This initial halogenation step modifies the electronic distribution within the pyridine ring, subsequently influencing the regioselectivity of the bromination reaction. The electronic effects of the chlorine substituent create a directing influence that promotes bromination at the 2-position.

Kinetic studies indicate that sequential halogenation approaches often provide superior yields compared to simultaneous halogenation methods. The stepwise nature of this strategy allows for intermediate purification, reducing the formation of undesired isomers and improving overall product purity. Temperature and reaction time optimization for each individual step enables fine-tuning of the synthetic protocol to maximize efficiency and selectivity.

Stepwise Halogenation Protocols

Controlled Bromination Using N-Bromosuccinimide

N-Bromosuccinimide represents a highly effective and widely utilized brominating agent for the synthesis of 2-Bromo-4-chloropyridin-3-ol. This reagent offers significant advantages over molecular bromine, including enhanced stability, easier handling, and reduced tendency to produce undesired side products. The electrophilic character of N-Bromosuccinimide, attributed to the electron-withdrawing nitrogen of succinimide, makes it particularly suitable for selective bromination reactions.

Research findings demonstrate that N-Bromosuccinimide-mediated bromination proceeds under milder conditions compared to traditional bromination methods. The reaction typically requires an inert atmosphere to minimize side reactions and ensure optimal selectivity. Experimental parameters such as temperature, reaction time, and solvent choice significantly influence the efficiency and selectivity of the bromination process.

Mechanistic studies reveal that N-Bromosuccinimide bromination follows an electrophilic aromatic substitution pathway. The reaction kinetics are influenced by the electronic properties of the substrate, with electron-withdrawing groups enhancing the electrophilicity of the brominating agent. Solvent selection plays a crucial role in reaction optimization, with certain solvents showing incompatibilities that must be carefully considered during protocol development.

| Parameter | Optimal Range | Effect on Yield | Selectivity Impact |

|---|---|---|---|

| Temperature | -78°C to 25°C | Higher temperatures increase reaction rate but may reduce selectivity | Lower temperatures favor 2-position selectivity |

| Reaction Time | 5 minutes to 2 hours | Extended times may lead to over-bromination | Shorter times maintain regioselectivity |

| Solvent System | Dichloromethane, Acetonitrile | Polar aprotic solvents enhance reactivity | Solvent choice affects product distribution |

Chlorination with Phosphorus Oxychloride or Thionyl Chloride

The chlorination step in the synthesis of 2-Bromo-4-chloropyridin-3-ol can be effectively achieved using phosphorus oxychloride or thionyl chloride as chlorinating agents. These reagents provide reliable and selective chlorination of hydroxypyridine derivatives, enabling the introduction of chlorine substituents at specific positions on the pyridine ring.

Phosphorus oxychloride-mediated chlorination typically proceeds through the formation of an intermediate phosphate ester, which subsequently undergoes nucleophilic displacement by chloride to yield the chlorinated product. This mechanism provides excellent regioselectivity and high yields when applied to appropriate substrates. The reaction conditions, including temperature and reaction time, require careful optimization to prevent degradation of the hydroxyl functionality.

Thionyl chloride represents an alternative chlorinating agent that operates through a different mechanistic pathway. The reaction proceeds via the formation of a chlorosulfite intermediate, which decomposes to release the chlorinated product along with sulfur dioxide and hydrogen chloride gases. This methodology offers the advantage of producing volatile byproducts that can be easily removed, simplifying product purification.

Catalytic and Reagent-Optimized Synthesis

Zincke Imine Intermediate-Based Halogenation

Recent developments in pyridine halogenation have introduced innovative methodologies based on Zincke imine intermediates. This approach involves a reaction sequence of pyridyl ring opening, halogenation, and ring closing, whereby acyclic Zincke imine intermediates undergo highly regioselective halogenation reactions under mild conditions.

The Zincke imine methodology begins with the ring opening of pyridine derivatives using dibenzylamine, producing linear imine intermediates. These intermediates exhibit distinct electronic characteristics that strongly favor halogenation at the carbon corresponding to the 3-position of the original pyridine ring. The halogenation step proceeds with remarkable regioselectivity, often exceeding 20:1 selectivity ratios for the desired regioisomer.

Experimental and computational mechanistic studies indicate that the nature of the halogen electrophile can modify the selectivity-determining step. For bromination reactions, N-Bromosuccinimide proves highly effective, providing excellent yields and selectivity when applied to appropriate Zincke imine intermediates. The ring-closing step involves heating the halogenated imine in an ethyl acetate/ethanol solvent mixture with ammonium acetate to regenerate the pyridine ring system.

| Halogenating Agent | Temperature | Selectivity Ratio | Yield | Reaction Time |

|---|---|---|---|---|

| N-Iodosuccinimide | Room Temperature | >20:1 | 92% | 5 minutes |

| N-Bromosuccinimide | -78°C | >20:1 | 92% | Variable |

| N-Chlorosuccinimide | Room Temperature | Lower | Moderate | Extended |

Supported Catalyst Systems for Selective Halogenation

Advanced synthetic methodologies have incorporated supported catalyst systems to enhance the selectivity and efficiency of halogenation reactions. These systems utilize designed phosphine reagents that are installed at specific positions of pyridines as phosphonium salts and subsequently displaced with halide nucleophiles.

The phosphine-based methodology involves the formation of phosphonium salt intermediates, which serve as activating groups that direct subsequent halogenation reactions. This approach provides excellent regioselectivity and enables the halogenation of pyridines that are traditionally challenging to functionalize selectively. The use of lithium chloride as a chlorination reagent in this system offers advantages in terms of substrate scope and compatibility with acid-sensitive functional groups.

Research demonstrates that different phosphine structures can be matched to specific pyridine substitution patterns to optimize reaction outcomes. Monoheterocyclic phosphines prove most appropriate for pyridines possessing 3- or 5-substituents, while alternative phosphine structures are better suited for differently substituted pyridines. This methodology has shown particular promise for complex, functionalized pyridine substrates where traditional halogenation methods prove inadequate.

Enhanced reactivity for aromatic bromination has been achieved through halogen bonding interactions with lactic acid derivatives. This approach utilizes catalytic amounts of halogen bond acceptors to activate N-Bromosuccinimide, resulting in increased electrophilic character of the bromine center. The method enables efficient bromination under mild, aqueous conditions at room temperature with complete regioselectivity.

Industrial-Scale Production Considerations

Continuous Flow Reactor Applications

Industrial-scale production of 2-Bromo-4-chloropyridin-3-ol benefits significantly from continuous flow reactor technology, which offers enhanced control over reaction parameters and improved safety profiles. Continuous flow systems enable precise temperature control, efficient mixing, and reduced residence times, all of which contribute to improved selectivity and yield in halogenation reactions.

The implementation of continuous flow technology addresses several challenges associated with batch-scale halogenation processes. Heat management becomes more effective due to the enhanced surface-area-to-volume ratios in flow reactors, enabling better temperature control during exothermic halogenation reactions. This improved thermal control directly translates to enhanced regioselectivity and reduced formation of undesired byproducts.

Flow reactor systems also provide advantages in terms of reagent mixing and mass transfer. The controlled introduction of halogenating agents ensures more uniform reaction conditions throughout the reaction volume, reducing the likelihood of localized over-halogenation or incomplete conversion. Additionally, the continuous nature of flow processes enables real-time monitoring and adjustment of reaction parameters, facilitating process optimization and quality control.

Scalability considerations for continuous flow systems include reactor design optimization, downstream processing integration, and waste stream management. The choice of reactor materials becomes critical when handling corrosive halogenating agents, requiring careful selection of construction materials that resist chemical attack while maintaining structural integrity. Process economics favor continuous flow systems for large-scale production due to reduced labor requirements and improved atom economy.

Purification Techniques for High-Purity Output

Achieving high-purity 2-Bromo-4-chloropyridin-3-ol for industrial applications requires sophisticated purification strategies that address the specific challenges associated with halogenated pyridine derivatives. Traditional purification methods, including crystallization and distillation, must be adapted to accommodate the thermal sensitivity and chemical reactivity of the target compound.

Crystallization-based purification approaches typically involve the selection of appropriate solvent systems that provide sufficient solubility at elevated temperatures while promoting selective crystallization upon cooling. The presence of multiple halogen substituents influences the intermolecular interactions and crystal packing, affecting both solubility behavior and crystal morphology. Recrystallization parameters, including cooling rates and seeding strategies, require optimization to achieve high recovery yields and desired purity levels.

Chromatographic purification methods offer alternative approaches for achieving high-purity products, particularly when dealing with closely related impurities or isomeric products. Column chromatography using silica gel or alternative stationary phases can effectively separate regioisomers and other structural analogs. The selection of appropriate mobile phase compositions becomes critical for achieving adequate resolution while maintaining reasonable elution times and solvent consumption.

| Purification Method | Purity Achieved | Recovery Yield | Processing Time | Solvent Requirements |

|---|---|---|---|---|

| Recrystallization | 95-98% | 75-85% | 4-8 hours | Moderate |

| Column Chromatography | >99% | 80-90% | 2-6 hours | High |

| Vacuum Distillation | 92-96% | 70-80% | 3-5 hours | Low |

Advanced purification techniques incorporate process analytical technology to monitor purity levels continuously during the purification process. Online analytical methods, including high-performance liquid chromatography and spectroscopic techniques, enable real-time assessment of product quality and process efficiency. This monitoring capability facilitates rapid process adjustments and ensures consistent product quality across production batches.

Electrophilic Aromatic Substitution

2-Bromo-4-chloropyridin-3-ol exhibits distinctive reactivity patterns in electrophilic aromatic substitution reactions due to the combined electronic effects of the pyridine nitrogen, halogen substituents, and hydroxyl group. The presence of the electron-withdrawing nitrogen atom significantly deactivates the ring towards electrophilic attack, requiring more forcing conditions compared to simple pyridine derivatives [1] [2].

The electronic distribution in this compound is characterized by electron deficiency at the carbon atoms adjacent to nitrogen (positions 2 and 4), while the hydroxyl group at position 3 provides localized electron density through resonance donation [3] [4]. This creates a complex electronic environment that influences both reaction rates and regioselectivity patterns.

Regioselectivity in Further Halogenation Reactions

Further halogenation of 2-Bromo-4-chloropyridin-3-ol follows the characteristic pattern of pyridine electrophilic substitution, with substitution occurring preferentially at the 5-position [1] [2]. The regioselectivity is governed by the stability of the intermediate sigma complex formed during the reaction.

When bromination is attempted using elemental bromine in the presence of iron tribromide catalyst, the reaction proceeds with moderate selectivity for the 5-position. The activation energy for this transformation is approximately 25-30 kcal/mol, reflecting the deactivating nature of the pyridine ring [1]. Under typical conditions (bromine, iron tribromide, 80-120°C), yields of 40-60% are achieved with moderate selectivity [2].

The mechanism involves initial formation of a more electrophilic bromine species through complexation with the Lewis acid catalyst:

Br₂ + FeBr₃ → FeBr₄⁻ + Br⁺

The electrophilic bromine then attacks the aromatic ring, forming a sigma complex intermediate. The 5-position is favored because the resulting positive charge in the intermediate can be stabilized without placing positive charge directly on the electronegative nitrogen atom [3] [4].

Chlorination reactions follow similar patterns, with slightly lower activation energies (23-28 kcal/mol) due to the smaller size of the chlorine atom. Using chlorine gas with ferric chloride catalyst at 60-100°C provides yields of 45-65% with comparable selectivity to bromination [2].

The hydroxyl group at position 3 exerts a subtle activating effect through resonance donation, partially offsetting the deactivating influence of the pyridine nitrogen. However, this effect is localized and does not significantly alter the overall regioselectivity pattern [3].

Nitration and Sulfonation Pathways

Nitration of 2-Bromo-4-chloropyridin-3-ol requires exceptionally harsh conditions due to the strongly deactivating nature of the pyridine ring. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid at temperatures exceeding 200°C [2] [4]. Under these conditions, the nitronium ion (NO₂⁺) is generated as the active electrophile:

HNO₃ + H₂SO₄ → NO₂⁺ + HSO₄⁻ + H₂O

The nitration occurs predominantly at the 5-position, following the same regioselectivity pattern as halogenation. The activation energy for this process is approximately 28-35 kcal/mol, making it one of the most challenging electrophilic substitution reactions for this substrate [5]. Yields typically range from 30-50% with high selectivity for the 5-position [2].

The mechanism involves formation of a Wheland intermediate where the positive charge is delocalized throughout the aromatic system. The 5-position is favored because the intermediate avoids placing positive charge on the nitrogen atom, which would be highly destabilizing [5].

Sulfonation reactions proceed through similar mechanistic pathways, utilizing sulfur trioxide or fuming sulfuric acid as the electrophile. The reaction conditions require temperatures of approximately 220°C with concentrated sulfuric acid containing dissolved sulfur trioxide [2]. The sulfur trioxide acts as the electrophile, with its electrophilic character enhanced by the acidic medium.

The sulfonation mechanism involves initial formation of a sigma complex, followed by proton loss to restore aromaticity. The 5-position selectivity is maintained, with yields of 50-70% under optimized conditions [2]. The reaction is thermodynamically reversible, allowing for potential removal of the sulfonic acid group under appropriate conditions.

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridine ring in 2-Bromo-4-chloropyridin-3-ol makes it particularly susceptible to nucleophilic attack. The presence of both bromine and chlorine substituents provides excellent leaving groups, while the hydroxyl group can be activated for substitution reactions [6] [7].

Hydroxyl Group Activation and Replacement

The hydroxyl group at position 3 can be activated through various chemical transformations to create better leaving groups for subsequent nucleophilic substitution reactions. Common activation strategies include treatment with phosphorus oxychloride, thionyl chloride, or sulfonyl chlorides [8] [9].

Treatment with phosphorus oxychloride (POCl₃) at 80-120°C converts the hydroxyl group to a chloride, providing a 3-chloro derivative in 85-95% yield [10]. The reaction proceeds through initial formation of a phosphorus intermediate, followed by nucleophilic attack by chloride ion:

R-OH + POCl₃ → R-OPOCl₂ + HCl

R-OPOCl₂ → R-Cl + POCl₂

Thionyl chloride (SOCl₂) provides an alternative activation method, proceeding under reflux conditions to give similar yields (80-90%) of the 3-chloro derivative [10]. The mechanism involves formation of a sulfonyl chloride intermediate, followed by nucleophilic substitution with retention of configuration.

For more specialized applications, the hydroxyl group can be converted to triflate (trifluoromethanesulfonate) using trifluoromethanesulfonic anhydride at low temperatures (-78°C to room temperature). This transformation provides the 3-triflate derivative in 90-95% yield with excellent selectivity [9]. The triflate group is an exceptionally good leaving group, making the resulting compound highly reactive towards nucleophilic substitution and suitable for cross-coupling reactions.

Mesylation and tosylation reactions using methanesulfonyl chloride with triethylamine or para-toluenesulfonyl chloride with pyridine, respectively, provide alternative activated derivatives. These reactions proceed under milder conditions and yield 85-92% (mesylate) and 80-88% (tosylate) of the corresponding activated products [9].

Halogen Exchange Reactions (Bromine to Fluorine, Chlorine to Iodine)

Halogen exchange reactions in 2-Bromo-4-chloropyridin-3-ol proceed through nucleophilic aromatic substitution mechanisms, with the electron-deficient pyridine ring facilitating these transformations. The regioselectivity is influenced by the electronic effects of the substituents and the inherent reactivity of the different halogen atoms [7] [11].

Fluorination reactions, particularly bromine to fluorine exchange, can be achieved using anhydrous potassium fluoride in the presence of phase-transfer catalysts such as 18-crown-6. The reaction is typically conducted in dipolar aprotic solvents like dimethylformamide at elevated temperatures (150°C for bromine exchange, 180°C for chlorine exchange) [6].

The mechanism proceeds through an addition-elimination pathway characteristic of nucleophilic aromatic substitution. The fluoride ion attacks the carbon bearing the halogen, forming a Meisenheimer intermediate where the negative charge is stabilized by the electron-withdrawing pyridine nitrogen. The original halogen is then expelled as a leaving group.

Bromine to fluorine exchange occurs preferentially at position 2 due to the greater activation provided by the adjacent pyridine nitrogen. Under optimized conditions, yields of 60-75% can be achieved with high selectivity for the 2-position [7]. The reaction time is typically 8-12 hours, and the selectivity arises from the greater stabilization of the intermediate at the 2-position.

Chlorine to fluorine exchange requires more forcing conditions due to the stronger carbon-chlorine bond and proceeds in 45-60% yield over 12-18 hours. The selectivity is moderate, with some exchange occurring at both positions [7].

Iodination reactions, involving replacement of bromine or chlorine with iodine, can be accomplished using sodium iodide in polar aprotic solvents. For bromine to iodine exchange, the reaction proceeds in refluxing acetone, taking advantage of the favorable thermodynamics of the halogen exchange (bromine is a better leaving group than iodine) [12].

The reaction conditions are milder than fluorination, with bromine to iodine exchange proceeding in 4-6 hours at reflux to give 75-85% yields with high selectivity for the 2-position [7]. Chlorine to iodine exchange requires more forcing conditions, using dimethylformamide as solvent at 120°C for 6-10 hours, yielding 65-75% of the iodinated product.

Copper-catalyzed halogen exchange reactions provide alternative pathways for interconverting halogens. Using copper(II) chloride in dimethylformamide, bromine can be replaced with chlorine at 100°C over 6-8 hours, providing 70-80% yield with high selectivity for the 2-position [7]. Similarly, copper(II) bromide can facilitate chlorine to bromine exchange under comparable conditions.

Reductive and Oxidative Transformations

The presence of multiple functional groups in 2-Bromo-4-chloropyridin-3-ol provides opportunities for selective reductive and oxidative transformations. The halogen substituents can be selectively removed through catalytic hydrogenation, while the hydroxyl group can be oxidized to various functional groups [13] [14].

Catalytic Hydrogenation of Halogen Atoms

Catalytic hydrogenation of halogenated pyridines represents a significant synthetic challenge due to the potential for catalyst poisoning by halide ions and the competing reduction of the pyridine ring itself [15]. The selectivity for halogen removal versus ring reduction depends on the catalyst system, reaction conditions, and the specific halogen atoms present.

Palladium on carbon (Pd/C) catalysis under mild conditions (hydrogen at 1 atmosphere, ethanol solvent, room temperature) provides selective removal of the bromine atom while leaving the chlorine substituent intact. This selectivity arises from the weaker carbon-bromine bond compared to the carbon-chlorine bond. Under these conditions, yields of 70-85% of the 3-chloropyridin-3-ol product are achieved [15].

The mechanism involves initial adsorption of hydrogen on the palladium surface, followed by coordination of the halogenated pyridine through the aromatic ring. The bromine atom is then displaced by hydride transfer from the catalyst surface, with simultaneous formation of hydrogen bromide. The reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen, which activates the carbon-halogen bonds toward reduction.

Platinum on carbon (Pt/C) catalysis requires slightly more forcing conditions (hydrogen at 3 atmospheres, ethanol solvent, 50°C) but provides enhanced selectivity and yields of 75-90% for halogen removal [15]. The higher activity of platinum allows for more efficient hydrogen activation and transfer.

Raney nickel catalysis, while highly active, tends to be less selective and can lead to non-selective removal of both halogen atoms. Under typical conditions (hydrogen at 5 atmospheres, ethanol solvent, 80°C), yields of 60-75% of the pyridin-3-ol product are obtained, representing complete dehalogenation [15].

For applications requiring selective removal of only the bromine atom, rhodium on aluminum oxide (Rh/Al₂O₃) provides excellent selectivity. Under mild conditions (hydrogen at 1 atmosphere, methanol solvent, room temperature), this catalyst system achieves 80-92% yields of the 4-chloropyridin-3-ol product with high selectivity for bromine removal [15].

Advanced catalyst systems, such as palladium acetate with triphenylphosphine ligands, offer opportunities for selective functionalization rather than simple reduction. Under these conditions (hydrogen at 1 atmosphere, dimethylformamide solvent, 60°C), yields of 65-78% of various substituted pyridine derivatives can be achieved through controlled substitution reactions [15].

Oxidation of Pyridine Ring Substituents

The hydroxyl group at position 3 in 2-Bromo-4-chloropyridin-3-ol can be selectively oxidized to various functional groups without affecting the halogen substituents or the pyridine ring itself. The choice of oxidizing agent determines the final oxidation state and functional group obtained [16] [17].

Pyridinium chlorochromate (PCC) oxidation in dichloromethane at room temperature provides selective conversion of the hydroxyl group to a ketone, yielding 2-bromo-4-chloropyridin-3-one in 75-85% yield [16]. The reaction is highly selective for the hydroxyl group, with no oxidation of the pyridine ring observed under these conditions.

The mechanism involves initial formation of a chromate ester intermediate, followed by β-hydride elimination to form the ketone product. The reaction is favored by the electron-withdrawing effects of the halogen substituents and the pyridine nitrogen, which stabilize the ketone product through electronic delocalization.

Swern oxidation using dimethyl sulfoxide, oxalyl chloride, and triethylamine at -78°C provides an alternative high-yielding oxidation method. This reaction gives 80-90% yields of the ketone product with excellent selectivity [16]. The low-temperature conditions minimize side reactions and provide superior yields compared to chromium-based oxidants.

Dess-Martin periodinane (DMP) oxidation in dichloromethane at room temperature represents the most selective and highest-yielding method for ketone formation. Yields of 85-95% are consistently achieved with excellent selectivity for the hydroxyl group [16]. The mild conditions and high selectivity make this the preferred method for preparative applications.

For applications requiring carboxylic acid functionality, Jones oxidation using chromium trioxide in sulfuric acid and acetone can be employed. This reaction provides 2-bromo-4-chloropyridine-3-carboxylic acid in 60-70% yield under more forcing conditions [16]. The reaction proceeds through initial formation of the ketone intermediate, followed by further oxidation to the carboxylic acid.

TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxyl) catalyzed oxidation using sodium hypochlorite at pH 8.6 provides a mild and environmentally friendly method for ketone formation. Yields of 70-80% are achieved under these conditions, with the advantage of using a recyclable catalyst system [16].

The oxidation reactions demonstrate the orthogonal reactivity of the different functional groups in 2-Bromo-4-chloropyridin-3-ol, allowing for selective transformations that preserve the halogen substituents while modifying the hydroxyl group. This selectivity is crucial for synthetic applications where the halogen atoms serve as handles for subsequent cross-coupling or substitution reactions.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant